

# Assessing the Reproducibility of Published Findings on Losartan and Alcohol: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Losartan Cum-Alcohol*

Cat. No.: *B600974*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of published findings on the interaction between the angiotensin II receptor blocker, losartan, and alcohol. The core of this analysis is based on data from the large-scale clinical trial, the Losartan Intervention For Endpoint reduction in hypertension (LIFE) study, supplemented with preclinical experimental data to provide mechanistic insights.

## I. Quantitative Data from Clinical and Preclinical Studies

The following tables summarize the key quantitative findings from a major clinical trial and a relevant preclinical study.

Table 1: Clinical Outcomes in Patients on Losartan vs. Atenolol Stratified by Alcohol Consumption (LIFE Study)[1][2]

| Outcome                                               | Alcohol Consumption | Losartan vs. Atenolol Hazard Ratio (95% CI) | p-value |
|-------------------------------------------------------|---------------------|---------------------------------------------|---------|
| Primary Composite Endpoint                            | Abstainers          | 0.81 (0.68, 0.96)                           | <0.05   |
| (Cardiovascular Death, Stroke, Myocardial Infarction) | 1-7 drinks/week     | 0.87 (not significant)                      | >0.05   |
|                                                       | >8 drinks/week      | 0.80 (not significant)                      | >0.05   |
| Stroke                                                | Abstainers          | 0.72 (P<0.01)                               | <0.01   |
| 1-7 drinks/week                                       | 0.73 (P<0.05)       | <0.05                                       |         |
|                                                       | >8 drinks/week      | 1.21 (not significant)                      | >0.05   |
| Myocardial Infarction                                 | Abstainers          | Not significantly different                 | >0.05   |
| 1-7 drinks/week                                       | 0.76 (P<0.05)       | <0.05                                       |         |
|                                                       | >8 drinks/week      | 0.29 (P<0.001)                              | <0.001  |

Note: The LIFE study was not a randomized controlled trial for alcohol consumption; this is an observational analysis within the trial. Hazard ratios represent the risk in the losartan group compared to the atenolol group.

Table 2: Preclinical Data on Losartan's Effect on Ethanol-Induced Vascular Dysfunction in Rats[3]

| Parameter                                              | Control   | Ethanol   | Ethanol + Losartan |
|--------------------------------------------------------|-----------|-----------|--------------------|
| Aortic Reactive Oxygen Species (ROS) Production        | Baseline  | Increased | Prevented Increase |
| Aortic nNOS Expression                                 | Baseline  | Increased | Prevented Increase |
| Phenylephrine-Induced Aortic Contraction               | Baseline  | Increased | Prevented Increase |
| Acetylcholine-Induced Endothelium-Dependent Relaxation | No Change | No Change | No Change          |

## II. Experimental Protocols

1. The Losartan Intervention For Endpoint reduction in hypertension (LIFE) Study[4][5][6][7]
  - Study Design: The LIFE study was a multinational, double-masked, randomized, parallel-group trial.
  - Participants: 9,193 patients aged 55 to 80 years with essential hypertension (sitting blood pressure 160-200/95-115 mmHg) and electrocardiographic evidence of left ventricular hypertrophy (LVH).
  - Exclusion Criteria: Myocardial infarction or stroke within the previous 6 months, and the need for treatment with angiotensin-converting enzyme inhibitors, other angiotensin receptor blockers, or beta-blockers.
  - Intervention: Patients were randomly assigned to receive either losartan (starting at 50 mg once daily) or atenolol (starting at 50 mg once daily). Hydrochlorothiazide (12.5 mg) was added to the treatment regimen if the goal blood pressure of <140/90 mmHg was not achieved. Further dose titration and the addition of other antihypertensive medications (excluding ACE inhibitors, other ARBs, and beta-blockers) were permitted to achieve blood pressure control.

- Alcohol Consumption Sub-analysis: At baseline, participants reported their weekly alcohol consumption. They were then categorized into three groups for a sub-analysis: abstainers, those consuming 1-7 drinks per week, and those consuming more than 8 drinks per week.
- Primary Endpoint: The primary endpoint was a composite of cardiovascular death, fatal or non-fatal stroke, and fatal or non-fatal myocardial infarction.

## 2. Preclinical Study on Losartan and Ethanol-Induced Vascular Dysfunction in Rats[3]

- Animal Model: Male Wistar rats.
- Treatment Groups:
  - Control group.
  - Ethanol group: Received ethanol (20% v/v) in their drinking water for 5 weeks.
  - Ethanol + Losartan group: Received ethanol and losartan (10 mg/kg/day) via oral gavage.
- Methodologies:
  - Measurement of Reactive Oxygen Species (ROS): Aortic ROS production was measured using chemiluminescence.
  - Western Blotting: The expression of neuronal nitric oxide synthase (nNOS) in the aorta was determined by Western blotting.
  - Vascular Reactivity Studies: The contractile response of isolated aortic rings to phenylephrine and the relaxation response to acetylcholine were measured using isometric force transducers.

## III. Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the interaction between losartan and alcohol.



[Click to download full resolution via product page](#)

**Caption:** Mechanism of action of Losartan in the Renin-Angiotensin System (RAS).

#### Proposed Mechanism of Ethanol-Induced Vascular Dysfunction



[Click to download full resolution via product page](#)

**Caption:** Proposed mechanism of Losartan's protective effect against ethanol-induced vascular dysfunction.

[Click to download full resolution via product page](#)

**Caption:** Experimental workflow for the preclinical study on rats.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Alcohol consumption and cardiovascular risk in hypertensives with left ventricular hypertrophy: the LIFE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Data on the effects of losartan on protein expression, vascular reactivity and antioxidant capacity in the aorta of ethanol-treated rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Losartan Intervention for Endpoint Reduction (LIFE) Trial—Have Angiotensin-Receptor Blockers Come of Age? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Characteristics of 9194 patients with left ventricular hypertrophy: the LIFE study. Losartan Intervention For Endpoint Reduction in Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Assessing the Reproducibility of Published Findings on Losartan and Alcohol: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b600974#assessing-the-reproducibility-of-published-findings-on-losartan-and-alcohol]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)